Fluprednisolone

Description

A synthetic glucocorticoid with anti-inflammatory properties.

Structure

3D Structure

Properties

IUPAC Name |

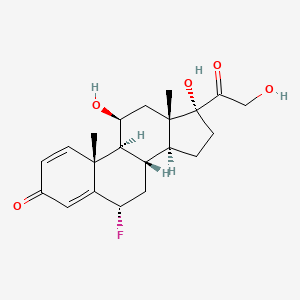

(6S,8S,9S,10R,11S,13S,14S,17R)-6-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27FO5/c1-19-5-3-11(24)7-14(19)15(22)8-12-13-4-6-21(27,17(26)10-23)20(13,2)9-16(25)18(12)19/h3,5,7,12-13,15-16,18,23,25,27H,4,6,8-10H2,1-2H3/t12-,13-,15-,16-,18+,19-,20-,21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYYIMZRZXIQBGI-HVIRSNARSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1CCC2(C(=O)CO)O)CC(C4=CC(=O)C=CC34C)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)C[C@@H](C4=CC(=O)C=C[C@]34C)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27FO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046067 |

Source

|

| Record name | Fluprednisolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

SPARINGLY SOL IN ALC, METHANOL, ETHYL ACETATE. SLIGHTLY SOL IN CHLOROFORM, ETHER, ETHYLENE DICHLORIDE. VERY SLIGHTLY SOL IN BENZENE. |

Source

|

| Record name | FLUPREDNISOLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3335 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE TO OFF-WHITE POWDER, Crystals | |

CAS No. |

53-34-9 |

Source

|

| Record name | Fluprednisolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluprednisolone [USAN:INN:BAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluprednisolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09378 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | fluprednisolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47439 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fluprednisolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluprednisolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.156 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUPREDNISOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H05937G3X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FLUPREDNISOLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3335 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

208-213 °C, Crystals. MP: 235-238 °C /21-Acetate/ |

Source

|

| Record name | FLUPREDNISOLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3335 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

In Vitro Mechanism of Action of Fluprednisolone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the in vitro mechanism of action of fluprednisolone, a synthetic glucocorticoid. While specific quantitative data for fluprednisolone's receptor binding and transcriptional activity are not extensively available in publicly accessible literature, this document outlines the well-established molecular pathways through which glucocorticoids like fluprednisolone exert their anti-inflammatory effects. This guide details the core mechanisms of glucocorticoid receptor (GR) binding, transactivation, and transrepression, with a focus on the inhibition of key pro-inflammatory transcription factors, namely Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). Furthermore, this guide provides detailed protocols for the essential in vitro assays used to characterize the activity of glucocorticoids, and includes visualizations of the key signaling pathways and experimental workflows.

Introduction

Fluprednisolone is a synthetic corticosteroid with potent anti-inflammatory properties.[1] It is structurally related to prednisolone, with the addition of a fluorine atom at the C6α position, which enhances its glucocorticoid activity. The in vitro mechanism of action of fluprednisolone is consistent with that of other glucocorticoids, primarily involving interaction with the glucocorticoid receptor and subsequent modulation of gene expression.[2][3] This guide will dissect these mechanisms at a molecular level, providing researchers with the foundational knowledge and practical methodologies to investigate the in vitro effects of fluprednisolone and other glucocorticoids.

Core Mechanism of Action

The anti-inflammatory effects of fluprednisolone are mediated through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[2][4] The GR is ubiquitously expressed and, in its inactive state, resides in the cytoplasm in a complex with chaperone proteins.[5]

Glucocorticoid Receptor Binding and Nuclear Translocation

Upon entering the cell, the lipophilic fluprednisolone molecule binds to the ligand-binding domain of the GR. This binding event triggers a conformational change in the receptor, leading to the dissociation of the chaperone protein complex. The activated fluprednisolone-GR complex then translocates to the nucleus, where it can modulate gene expression through two primary mechanisms: transactivation and transrepression.[3][6]

Transactivation: Upregulation of Anti-Inflammatory Genes

In the nucleus, the fluprednisolone-GR complex can directly bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[7] This binding typically leads to the recruitment of coactivators and the basal transcription machinery, resulting in the increased transcription of anti-inflammatory genes.

Transrepression: Inhibition of Pro-Inflammatory Transcription Factors

A major component of the anti-inflammatory action of fluprednisolone is its ability to repress the activity of pro-inflammatory transcription factors, most notably NF-κB and AP-1.[8] This transrepression can occur through several mechanisms:

-

Direct Protein-Protein Interaction: The activated GR can directly interact with the p65 subunit of NF-κB and components of the AP-1 complex (e.g., c-Fos/c-Jun). This interaction prevents these transcription factors from binding to their respective DNA response elements, thereby inhibiting the expression of pro-inflammatory genes such as cytokines, chemokines, and adhesion molecules.

-

Competition for Coactivators: The GR can compete with NF-κB and AP-1 for limited pools of essential coactivator proteins, such as CREB-binding protein (CBP) and p300. By sequestering these coactivators, the GR effectively reduces the transcriptional activity of pro-inflammatory pathways.

The signaling pathway for the mechanism of action of fluprednisolone is depicted in the following diagram:

Caption: Fluprednisolone's mechanism of action.

Quantitative Data

While specific in vitro quantitative data for fluprednisolone is sparse in the literature, its potency has been characterized relative to other corticosteroids.

| Parameter | Fluprednisolone | Reference Corticosteroid | Reference |

| Relative Potency | ~2.5x | Prednisolone | [1] |

| Relative Potency | ~40x | Cortisone | [1] |

| Anti-inflammatory Equivalence | 1.5 mg | 20 mg Hydrocortisone | [1] |

For context, the following table provides examples of in vitro potency for other commonly studied glucocorticoids.

| Glucocorticoid | GR Binding Affinity (Ki, nM) | GRE Transactivation (EC50, nM) | NF-κB Transrepression (IC50, nM) |

| Dexamethasone (B1670325) | 8 | 3.6 x 10¹ | 0.5 |

| Budesonide | - | 1.1 | 2.7 x 10⁻² |

| Fluticasone (B1203827) Propionate (B1217596) | - | 9.8 x 10⁻¹ | 0.5 x 10⁻² |

Data for dexamethasone, budesonide, and fluticasone propionate are provided for comparative purposes and are derived from various in vitro studies.[5][9] The exact values can vary depending on the cell type and assay conditions.

Experimental Protocols

The following sections provide detailed methodologies for key in vitro experiments to characterize the mechanism of action of fluprednisolone.

Glucocorticoid Receptor (GR) Competitive Binding Assay

This assay determines the affinity of a test compound (e.g., fluprednisolone) for the glucocorticoid receptor by measuring its ability to compete with a radiolabeled or fluorescently-labeled GR ligand.

Workflow Diagram:

Caption: Glucocorticoid Receptor Binding Assay Workflow.

Detailed Protocol:

-

Preparation of GR:

-

Use a source of GR, such as recombinant human GR or a cytosol preparation from cells expressing GR.

-

-

Assay Setup:

-

In a microplate, combine the GR preparation, a fixed concentration of a labeled GR ligand (e.g., [³H]-dexamethasone or a fluorescently labeled dexamethasone analog), and a range of concentrations of fluprednisolone.

-

Include control wells with no unlabeled competitor (for maximum binding) and wells with a high concentration of a known GR ligand (e.g., dexamethasone) for non-specific binding.

-

-

Incubation:

-

Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Separate the GR-bound labeled ligand from the free labeled ligand using a method such as filtration through a glass fiber filter (for radioligands) or size-exclusion chromatography.

-

-

Quantification:

-

Quantify the amount of bound labeled ligand. For radioligands, this is done using a scintillation counter. For fluorescent ligands, a plate reader capable of measuring fluorescence polarization is used.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of fluprednisolone.

-

Plot the percentage of inhibition versus the log concentration of fluprednisolone and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.

-

NF-κB Reporter Gene Assay

This assay measures the ability of fluprednisolone to inhibit the transcriptional activity of NF-κB.

Workflow Diagram:

Caption: NF-κB Reporter Gene Assay Workflow.

Detailed Protocol:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293, HeLa) in a multi-well plate.

-

Transfect the cells with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB response elements.

-

Co-transfect with a control plasmid expressing Renilla luciferase under a constitutive promoter to normalize for transfection efficiency and cell viability.

-

-

Treatment and Stimulation:

-

After allowing for plasmid expression (typically 24 hours), pre-treat the cells with a range of concentrations of fluprednisolone for a specified duration (e.g., 1-2 hours).

-

Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1-beta (IL-1β), for a defined period (e.g., 6-8 hours).

-

-

Cell Lysis and Luciferase Assay:

-

Lyse the cells using a suitable lysis buffer.

-

Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the percentage of inhibition of NF-κB activity by fluprednisolone at each concentration relative to the stimulated control.

-

Plot the percentage of inhibition versus the log concentration of fluprednisolone to determine the IC50 value.

-

Cytokine Expression Analysis by ELISA

This assay quantifies the ability of fluprednisolone to inhibit the production and secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from cells.

Workflow Diagram:

Caption: Cytokine Expression Analysis by ELISA Workflow.

Detailed Protocol:

-

Cell Culture and Treatment:

-

Culture appropriate cells, such as peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., RAW 264.7), in a multi-well plate.

-

Pre-treat the cells with a range of concentrations of fluprednisolone for 1-2 hours.

-

-

Stimulation:

-

Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production.

-

Incubate for a sufficient time to allow for cytokine secretion (e.g., 18-24 hours).

-

-

Sample Collection:

-

Collect the cell culture supernatants.

-

-

ELISA Procedure:

-

Use a commercially available ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6).

-

Typically, this involves coating a 96-well plate with a capture antibody specific for the cytokine.

-

Add the collected supernatants and a series of known cytokine standards to the wells.

-

Add a biotinylated detection antibody that binds to a different epitope on the cytokine.

-

Add an enzyme-conjugated streptavidin (e.g., streptavidin-HRP) that binds to the biotinylated detection antibody.

-

Add a chromogenic substrate that is converted by the enzyme to a colored product.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance versus the concentration of the cytokine standards.

-

Determine the concentration of the cytokine in each sample from the standard curve.

-

Calculate the percentage of inhibition of cytokine production by fluprednisolone at each concentration.

-

Plot the percentage of inhibition versus the log concentration of fluprednisolone to determine the IC50 value.

-

Conclusion

Fluprednisolone exerts its in vitro anti-inflammatory effects through the classical glucocorticoid mechanism of action, involving binding to the glucocorticoid receptor, nuclear translocation, and the subsequent transactivation of anti-inflammatory genes and, crucially, the transrepression of pro-inflammatory transcription factors NF-κB and AP-1. While specific quantitative data on the in vitro potency of fluprednisolone are not widely published, its relative potency compared to other corticosteroids is established. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate and quantify the in vitro pharmacological profile of fluprednisolone and other glucocorticoids. A thorough understanding of these in vitro mechanisms is fundamental for the continued development and application of glucocorticoid therapies in a research and clinical context.

References

- 1. Fluprednisolone | C21H27FO5 | CID 5876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glucocorticoid - Wikipedia [en.wikipedia.org]

- 4. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Frontiers | A General Introduction to Glucocorticoid Biology [frontiersin.org]

- 6. Assessing the Dynamics of Nuclear Glucocorticoid-Receptor Complex: Adding Flexibility to Gene Expression Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glucocorticoid receptor wields chromatin interactions to tune transcription for cytoskeleton stabilization in podocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glucocorticoid Dysregulations and Their Clinical Correlates: From Receptors to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]

Fluprednisolone glucocorticoid receptor binding affinity

An In-depth Technical Guide to the Glucocorticoid Receptor Binding Affinity of Fluprednisolone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluprednisolone is a synthetic glucocorticoid characterized by its anti-inflammatory properties, which are mediated through its interaction with the glucocorticoid receptor (GR). The affinity of this binding is a critical determinant of its potency and therapeutic efficacy. This document provides a comprehensive overview of the glucocorticoid receptor binding affinity of fluprednisolone, presenting available quantitative data, detailing the experimental protocols used to determine these values, and illustrating the associated molecular pathways.

The Glucocorticoid Receptor Signaling Pathway

Glucocorticoids exert their effects by binding to the glucocorticoid receptor, a ligand-dependent transcription factor that resides in the cytoplasm in an inactive state, complexed with heat shock proteins (HSPs). Upon ligand binding, the receptor undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus. Inside the nucleus, the activated GR dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs), leading to the transactivation or transrepression of target genes. This modulation of gene expression underlies the physiological and pharmacological actions of glucocorticoids.

Caption: Glucocorticoid Receptor (GR) signaling pathway.

Quantitative Analysis of Fluprednisolone Binding Affinity

The binding affinity of a ligand to its receptor is a key parameter in pharmacology. It is often quantified by the dissociation constant (Kd), the concentration of a ligand at which half of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity. Another common measure is the Relative Binding Affinity (RBA), which compares the affinity of a test compound to a standard, typically dexamethasone (B1670325) for glucocorticoids.

While specific Kd or RBA values for fluprednisolone are not extensively reported in recent literature, its anti-inflammatory potency is known to be significant. For context, the binding affinities of several other common glucocorticoids are presented below. It has been noted that 1.5 mg of fluprednisolone has an anti-inflammatory effect equivalent to 20 mg of hydrocortisone.

| Glucocorticoid | Relative Receptor Affinity (RRA) vs. Dexamethasone (RRA=100) | Dissociation Constant (Kd) (nmol/L) | Reference |

| Fluticasone Furoate | 2989 ± 135 | 0.30 | |

| Mometasone Furoate | 2244 | 0.41 | |

| Fluticasone Propionate | 1775 | 0.51 | |

| Budesonide | 855 | Not specified | |

| Dexamethasone | 100 ± 5 | 9.36 |

Experimental Protocols: Competitive Radioligand Binding Assay

The determination of glucocorticoid receptor binding affinity is commonly performed using a competitive radioligand binding assay. This method measures the ability of an unlabeled test compound (e.g., fluprednisolone) to compete with a radiolabeled ligand (e.g., [³H]dexamethasone) for binding to the glucocorticoid receptor.

Detailed Methodology

-

Preparation of Receptor Source:

-

A cytosolic fraction containing the glucocorticoid receptor is prepared from target cells or tissues (e.g., human lung tissue, cultured cells).

-

The tissue is homogenized in a suitable buffer (e.g., Tris-HCl with protease inhibitors) and centrifuged at high speed to pellet cellular debris and organelles, leaving the cytosolic fraction containing the soluble receptors as the supernatant.

-

-

Competitive Binding Incubation:

-

A constant concentration of the radiolabeled glucocorticoid (e.g., [³H]dexamethasone) is incubated with the receptor preparation.

-

Varying concentrations of the unlabeled test compound (fluprednisolone) are added to compete for binding to the receptor.

-

A control group with no competing ligand is used to determine total binding.

-

A separate incubation with a high concentration of unlabeled dexamethasone is performed to determine non-specific binding.

-

-

Separation of Bound and Free Ligand:

-

After incubation to reach equilibrium, the receptor-bound radioligand must be separated from the free, unbound radioligand.

-

A common method is dextran-coated charcoal adsorption, where the charcoal adsorbs the free radioligand, and is then pelleted by centrifugation.

-

-

Quantification:

-

The radioactivity in the supernatant, which represents the bound ligand, is measured using liquid scintillation counting.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by plotting the percentage of specific binding against the log concentration of the test compound.

-

The equilibrium dissociation constant (Ki) for the test compound can be calculated from the IC50 value using the Cheng-Prusoff equation.

-

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

Fluprednisolone is an effective glucocorticoid that functions through the classical glucocorticoid receptor signaling pathway. While direct quantitative binding affinity data such as Kd or RBA are not as commonly cited as for newer glucocorticoids, its established anti-inflammatory potency suggests a strong interaction with the glucocorticoid receptor. The standardized experimental protocols, such as competitive radioligand binding assays, provide a robust framework for quantifying these interactions, enabling the comparison of different glucocorticoids and aiding in the development of new therapeutic agents. Further studies to quantify the binding kinetics of fluprednisolone would be beneficial for a more complete pharmacological characterization.

A Technical Guide to the Anti-inflammatory Properties and Molecular Pathways of Fluprednisolone

For Researchers, Scientists, and Drug Development Professionals

Abstract: Fluprednisolone is a potent synthetic fluorinated corticosteroid engineered for significant anti-inflammatory and immunosuppressive activity.[1][2][3] This document provides an in-depth examination of the molecular mechanisms and signaling pathways that underpin its therapeutic effects. It details the genomic and non-genomic actions mediated by the glucocorticoid receptor, including the critical processes of transactivation and transrepression. Furthermore, this guide summarizes the quantitative potency of related glucocorticoids, outlines detailed protocols for key experimental assays used to characterize these compounds, and provides visual representations of the core signaling and experimental workflows.

Core Anti-inflammatory Mechanism of Action

The anti-inflammatory effects of fluprednisolone, like other glucocorticoids, are mediated primarily through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[2][3] The mechanism can be broadly categorized into genomic and non-genomic pathways.

Genomic Mechanisms: The cornerstone of fluprednisolone's action involves the modulation of gene expression. After diffusing across the cell membrane, fluprednisolone binds to the cytosolic GR, which is part of a multiprotein complex. This binding induces a conformational change, leading to the dissociation of chaperone proteins and the translocation of the activated fluprednisolone-GR complex into the nucleus.[2] Inside the nucleus, the complex modulates gene transcription through two primary mechanisms:

-

Transactivation: The GR homodimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This process upregulates the transcription of anti-inflammatory proteins. Key examples include Annexin A1 (also known as lipocortin-1), which inhibits phospholipase A2, and Dual-specificity phosphatase 1 (DUSP1 or MKP-1), which deactivates mitogen-activated protein kinases (MAPKs). While crucial for some anti-inflammatory effects, GRE-mediated transactivation is also associated with many of the metabolic side effects of glucocorticoid therapy.

-

Transrepression: This is considered the principal mechanism for the anti-inflammatory effects of glucocorticoids. The fluprednisolone-GR monomer does not directly bind to DNA but instead interacts with other transcription factors, primarily Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This protein-protein interaction prevents NF-κB and AP-1 from binding to their respective DNA response elements, thereby repressing the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

Non-Genomic Mechanisms: Fluprednisolone can also elicit rapid, transcription-independent effects. These are mediated by the cytosolic GR influencing intracellular signaling cascades or through interactions with membrane-bound receptors. These actions can contribute to the immediate suppression of inflammatory responses.

Key Signaling Pathways Modulated by Fluprednisolone

Fluprednisolone exerts its anti-inflammatory effects by intervening in several critical signaling pathways.

Glucocorticoid Receptor (GR) Signaling Cascade

The canonical GR signaling pathway is central to the action of fluprednisolone. The binding of fluprednisolone initiates a cascade that leads to the nuclear translocation of the GR and subsequent gene regulation. The process diverges into the key transactivation and transrepression arms.

References

Synthesis of Fluprednisolone and its Chemical Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of fluprednisolone, a potent synthetic glucocorticoid, and its chemical derivatives. It details the multi-step chemical synthesis, including key reactions such as microbial dehydrogenation, epoxidation, fluorination, and hydrolysis. This document outlines detailed experimental protocols for these pivotal steps, supported by quantitative data where available in the literature. Furthermore, it illustrates the general mechanism of action for glucocorticoids through a diagram of the glucocorticoid receptor signaling pathway. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development and synthesis of steroidal anti-inflammatory drugs.

Introduction

Fluprednisolone, also known as 6α-fluoroprednisolone, is a synthetic glucocorticoid with significant anti-inflammatory properties.[1][2] It is a derivative of prednisolone (B192156) and is structurally characterized by the introduction of a fluorine atom at the 6α position of the steroid nucleus. This structural modification enhances its glucocorticoid activity. The synthesis of fluprednisolone and its derivatives involves a series of complex chemical transformations, typically starting from more readily available steroid precursors such as hydrocortisone (B1673445) or prednisolone. This guide will focus on the core synthetic pathways and methodologies.

Core Synthetic Pathways

The synthesis of fluprednisolone and its derivatives, such as isoflupredone (B118300) acetate (B1210297), generally proceeds through a multi-step pathway involving several key chemical transformations. A common strategy involves the introduction of a double bond at the C1-C2 position of a hydrocortisone precursor, followed by epoxidation, fluorination of the C6 position, and subsequent ring-opening of the epoxide.

A generalized synthetic workflow is depicted below:

Caption: Generalized synthetic workflow for Fluprednisolone.

Experimental Protocols

The following sections provide detailed methodologies for the key experimental steps in the synthesis of fluprednisolone and its derivatives. These protocols are compiled from various patented methods for related 6α-fluoro corticosteroids.

Step 1: Preparation of 9β,11β-epoxy-17α,21-dihydroxy-pregna-1,4-diene-3,20-dione 21-acetate

This intermediate can be prepared from prednisolone acetate. The formation of the 9β,11β-epoxide is a crucial step.

-

Materials: 9β,11β-epoxy-17α,21-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione (15 g), isopropenyl acetate (135 ml), p-toluenesulfonic acid (0.6 g).

-

Procedure:

-

A solution of isopropenyl acetate and p-toluenesulfonic acid is heated to 55°C under a nitrogen atmosphere.

-

The starting steroid is added to the stirred solution.

-

The reaction mixture is heated to 80°C and maintained for 60 minutes.

-

The temperature is then lowered to 50°C. This solution containing the enol acetate is used in the subsequent fluorination step.

-

Step 2: 6α-Fluorination

The stereoselective introduction of the fluorine atom at the 6α position is a critical step. Modern fluorinating agents like Selectfluor® are often employed for this transformation.[3]

-

Materials: Solution from Step 1, Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), acetonitrile.

-

Procedure:

-

The enol acetate solution from the previous step is typically used directly.

-

The reaction is carried out in a suitable solvent such as acetonitrile.[4]

-

Selectfluor® is added to the reaction mixture.

-

The reaction is stirred at room temperature (17-25°C) until completion. Less reactive substrates may require heating.[4]

-

Upon completion, the reaction mixture is worked up to isolate the 6α-fluorinated product.

-

Step 3: Epoxide Ring Opening and Formation of Fluprednisolone

The final step in the synthesis of the core fluprednisolone structure is the opening of the 9β,11β-epoxide ring using a fluoride (B91410) source, which also introduces the 9α-fluoro group characteristic of many potent corticosteroids.

-

Materials: 6α-fluoro-17,21-dihydroxy-9β,11β-epoxy-16β-methylpregna-1,4-diene-3,20-dione (2.4 g), 70% hydrofluoric acid (25 ml).[3]

-

Procedure:

-

A solution of the 6α-fluoro-epoxide is prepared in 70% hydrofluoric acid.

-

The solution is stirred for 5 hours at a temperature of -10° to -15°C.[3]

-

The reaction is quenched by diluting with water.

-

The precipitate, which is the 6α,9α-difluoro product (a derivative of fluprednisolone), is filtered, washed, and dried.[3]

-

Synthesis of Isoflupredone Acetate (A Fluprednisolone Derivative)

Isoflupredone acetate can be synthesized from the corresponding epoxide intermediate.

-

Materials: Epoxide intermediate (formula IV from the patent), hydrofluoric acid, sodium bicarbonate solution (10%), methanol (B129727).[5]

-

Procedure:

-

The epoxide is reacted with hydrofluoric acid (ratio 1:95) at -30°C with continuous stirring for 3.5 hours.[5]

-

The reaction is quenched with ice, and the pH is adjusted to 6.0-6.5 with a 10% sodium bicarbonate solution.[5]

-

The resulting solid is washed with water and dried.

-

The dried mass is treated with methanol at 70°C for 1 hour, then washed with methanol and dried to yield crude isoflupredone acetate.[5]

-

Quantitative Data

| Step | Product | Yield (%) | Purity (%) | Single Impurity (%) | Total Impurity (%) |

| Epoxidation | Epoxide Intermediate (Formula IV) | 70 | >80 | <10 | <20 |

| Epoxide Opening and Acetylation | Crude Isoflupredone Acetate | 80 | >85 | <5 | <15 |

Mechanism of Action: Glucocorticoid Receptor Signaling Pathway

Fluprednisolone, like other glucocorticoids, exerts its effects by binding to the glucocorticoid receptor (GR), which is a member of the nuclear receptor superfamily of ligand-dependent transcription factors.[6] The activated GR complex then translocates to the nucleus and modulates the transcription of target genes.

Caption: Glucocorticoid Receptor (GR) signaling pathway.

The binding of a glucocorticoid to the cytoplasmic GR leads to the dissociation of heat shock proteins (Hsp), receptor dimerization, and translocation into the nucleus.[7] In the nucleus, the activated GR dimer can bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to increased transcription of anti-inflammatory genes (transactivation).[6][7] Additionally, the activated GR can interact with other transcription factors, such as NF-κB and AP-1, to repress the transcription of pro-inflammatory genes (transrepression).[7]

Conclusion

The synthesis of fluprednisolone and its derivatives is a challenging yet well-established area of medicinal chemistry. The methodologies outlined in this guide, derived from patented literature, provide a framework for the laboratory-scale synthesis of these potent anti-inflammatory agents. The key transformations, including stereoselective fluorination and epoxide ring-opening, are critical for achieving the desired chemical structure and biological activity. A thorough understanding of the underlying glucocorticoid receptor signaling pathway is also essential for the rational design and development of new and improved corticosteroid drugs. This guide serves as a foundational resource for scientists and researchers in this field.

References

- 1. Fluprednisolone | C21H27FO5 | CID 5876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fluprednisolone | TargetMol [targetmol.com]

- 3. US20060247434A1 - Method for the preparation of 6-alpha fluoro corticosteroids - Google Patents [patents.google.com]

- 4. US7718793B2 - Method for the preparation of 6-α fluoro corticosteroids - Google Patents [patents.google.com]

- 5. A Novel Process For The Synthesis Of Prednisolone Compounds [quickcompany.in]

- 6. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Effects of Fluprednisolone in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo effects of Fluprednisolone in various animal models. Fluprednisolone is a synthetic glucocorticoid noted for its potent anti-inflammatory and immunosuppressive activities. This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying mechanisms and workflows relevant to preclinical research.

Executive Summary

Fluprednisolone, a fluorinated derivative of prednisolone (B192156), demonstrates significantly enhanced glucocorticoid activity. In animal models, it effectively suppresses inflammation and immune responses through classic glucocorticoid receptor-mediated pathways. Its anti-inflammatory potency is estimated to be approximately 2.5 times that of prednisolone.[1] While specific pharmacokinetic data for Fluprednisolone is limited in publicly accessible literature, data from its parent compound, prednisolone, provides a useful benchmark for understanding its general absorption, distribution, metabolism, and excretion (ADME) profile in preclinical species. Systemic administration is associated with typical glucocorticoid-class effects, including thymic and adrenal involution, and changes in circulating leukocyte counts.

Mechanism of Action: Glucocorticoid Receptor Signaling

Fluprednisolone exerts its effects by binding to the intracellular glucocorticoid receptor (GR). This mechanism is shared among all glucocorticoids. Upon binding, the Fluprednisolone-GR complex translocates to the nucleus, where it modulates gene expression. This modulation occurs via two primary pathways:

-

Transactivation: The GR complex binds to Glucocorticoid Response Elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes, such as annexin-1 (lipocortin-1). Annexin-1 inhibits phospholipase A2, a key enzyme in the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[2]

-

Transrepression: The GR complex interferes with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1. This "tethering" mechanism prevents the transcription of pro-inflammatory cytokines (e.g., TNF-α, interleukins), chemokines, and adhesion molecules.[2]

The following diagram illustrates this core signaling pathway.

Anti-Inflammatory Effects in Animal Models

The anti-inflammatory properties of glucocorticoids are commonly evaluated in rodent models of acute and chronic inflammation.

Quantitative Data: Anti-Inflammatory Potency

While specific ED₅₀ values for Fluprednisolone are not widely published, its relative potency has been established. This information is crucial for dose selection in preclinical studies.

| Compound | Relative Anti-inflammatory Potency | Equivalent Dose (approx.) | Animal Model Context |

| Fluprednisolone | ~13.3x Hydrocortisone | 1.5 mg | General anti-inflammatory effect.[1] |

| Fluprednisolone | ~2.5x Prednisolone | - | General anti-inflammatory effect.[1] |

| Prednisolone | ~4x Hydrocortisone | 5 mg | Established reference standard. |

| Hydrocortisone | 1 | 20 mg | Endogenous glucocorticoid baseline. |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard model for assessing acute inflammation and the efficacy of anti-inflammatory drugs.

Objective: To quantify the acute anti-inflammatory effect of Fluprednisolone by measuring the reduction of paw edema induced by carrageenan.

Materials:

-

Male Wistar or Sprague-Dawley rats (150-200g)

-

Fluprednisolone (vehicle to be determined based on solubility, e.g., 0.5% carboxymethylcellulose)

-

1% (w/v) Lambda Carrageenan solution in sterile saline

-

Plethysmometer

-

Standard laboratory animal supplies

Procedure:

-

Acclimatization: Animals are housed under standard laboratory conditions for at least one week prior to the experiment.

-

Grouping: Animals are randomly assigned to groups (n=6-8 per group): Vehicle Control, Fluprednisolone (multiple dose levels), and Positive Control (e.g., Indomethacin 10 mg/kg).

-

Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

-

Drug Administration: Fluprednisolone or vehicle is administered, typically via oral gavage (p.o.) or intraperitoneal injection (i.p.), 60 minutes before the carrageenan injection.

-

Induction of Edema: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar surface of the right hind paw.

-

Edema Measurement: Paw volume is measured at regular intervals post-carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.[3]

-

Data Analysis: The degree of swelling is calculated as the increase in paw volume from baseline. The percentage inhibition of edema for each treated group compared to the vehicle control group is calculated at each time point.

Immunosuppressive Effects

Glucocorticoids are potent immunosuppressants, primarily affecting cell-mediated immunity. A key effect is the induction of lymphopenia (a reduction in circulating lymphocytes).

Quantitative Data: Effects on Lymphocyte Counts and Organ Weights

Systemic glucocorticoid administration leads to a redistribution of lymphocytes from the circulation to other compartments like the bone marrow and causes involution of lymphoid organs.[4][5]

| Parameter | Animal Model | Treatment | Key Finding |

| Circulating Lymphocytes | Human | Prednisolone (single dose) | Mean lymphocyte count fell from 1738 to 501 cells/mm³ 4 hours post-administration.[6] |

| Circulating Lymphocytes | Rabbit | Prednisolone (single dose) | Rapid and transient decrease in peripheral blood lymphocytes due to decreased efflux from lymphoid organs.[4][7] |

| T-Lymphocytes | Human | Prednisone (60 mg, oral) | Absolute numbers of both T and B cells were decreased, with a more pronounced effect on T cells.[8] |

| Thymus Weight | Rat | Prednisolone (8-32 mg/kg, 12 days) | Dose-dependent decrease in absolute thymus and adrenal weights. |

| Adrenal Weight | Rat | Prednisolone (8-32 mg/kg, 12 days) | Suppression of the pituitary-adrenal axis indicated by decreased relative adrenal weight. |

Experimental Protocol: Collagen-Induced Arthritis (CIA) in Rats

The CIA model is a widely used preclinical model of rheumatoid arthritis, involving both inflammatory and autoimmune components. It is suitable for evaluating the efficacy of immunosuppressive agents.

Objective: To assess the therapeutic efficacy of Fluprednisolone in a chronic, autoimmune-driven inflammatory disease model.

Materials:

-

Male Lewis or Wistar rats (8-10 weeks old)

-

Bovine or Porcine Type II Collagen

-

Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)

-

Fluprednisolone

-

Calipers for joint measurement

-

Standard laboratory animal supplies

Procedure:

-

Immunization (Day 0): An emulsion is prepared by mixing Type II collagen with CFA. Rats are anesthetized and given an intradermal injection of the emulsion (e.g., 0.2 mL) at the base of the tail.

-

Booster Immunization (Day 7): A second emulsion is prepared using Type II collagen and IFA. A booster injection is administered similarly to the primary immunization.

-

Disease Monitoring: The onset of arthritis typically occurs around day 10-14. Animals are monitored daily for signs of arthritis, including erythema and swelling of the paws. An arthritis score is assigned to each paw (e.g., 0-4 scale), and paw thickness is measured with calipers.

-

Treatment: Once arthritis is established (e.g., arthritis score ≥ 4), animals are randomized into treatment groups. Fluprednisolone or vehicle is administered daily (e.g., oral gavage) for a defined period (e.g., 14-21 days).

-

Endpoint Analysis: At the end of the study, animals are euthanized. Blood samples can be collected for cytokine and antibody analysis. Paws are collected for histological assessment of joint inflammation, cartilage destruction, and bone erosion.

The following diagram outlines a typical workflow for a preclinical efficacy study using an induced inflammation model.

Pharmacokinetics

Pharmacokinetic Parameters of Prednisolone (Reference Data)

The following tables summarize key pharmacokinetic parameters for prednisolone in rats and dogs. These values can vary significantly based on dose, route of administration, and analytical methodology.

Table 5.1.1: Pharmacokinetic Parameters of Prednisolone in Rats

| Dose (mg/kg) | Route | Clearance (L/h/kg) | Vd (L/kg) | Half-life (t½) (h) |

| 5 | IV | 6.18 | 2.14 | 0.50 |

| 50 | IV | 3.07 | 1.05 | 0.50 |

| Vd = Volume of Distribution at steady-state. Data shows dose-dependent pharmacokinetics.[2] |

Table 5.1.2: Pharmacokinetic Parameters of Prednisolone in Dogs

| Dose | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) |

| 1 mg/kg (as sodium succinate) | IV | - | - | - | 1.7 |

| 0.5 mg/kg (as prednisone) | Oral | 87.1 (prednisolone) | 1.5 - 2.0 | 250.7 | 4.3 |

| 4.0 mg/kg (as prednisone) | Oral | 656.1 (prednisolone) | 2.0 - 4.0 | 2005.4 | 3.3 |

| Data compiled from multiple sources.[6] Cmax, Tmax, AUC, and half-life for oral doses are for the active metabolite prednisolone after administration of the prodrug prednisone. |

Toxicology and Side Effects

The toxicological profile of Fluprednisolone is consistent with that of other potent glucocorticoids. Chronic or high-dose administration can lead to a range of adverse effects.

Key Toxicological Findings in Animal Models:

-

Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression: Exogenous glucocorticoids suppress the HPA axis through negative feedback, leading to adrenal atrophy.

-

Thymic Involution: Potent glucocorticoids cause a marked decrease in the size and weight of the thymus due to the depletion of lymphoid elements.

-

Metabolic Effects: Glucocorticoids can influence glucose and lipid metabolism, potentially leading to hyperglycemia and changes in fat distribution with chronic use.

-

Skin Atrophy: Topical or systemic administration can lead to thinning of the skin.

Researchers should monitor body weight, organ weights (thymus, adrenal glands), and relevant blood chemistry parameters in any sub-chronic or chronic studies involving Fluprednisolone.

References

- 1. Influence of bodyweight on prednisolone pharmacokinetics in dogs | PLOS One [journals.plos.org]

- 2. Dose-dependent pharmacokinetics of prednisolone in normal and adrenalectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. research.ed.ac.uk [research.ed.ac.uk]

- 4. csuanimalcancercenter.org [csuanimalcancercenter.org]

- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 6. Pharmacokinetics and Bioavailability Study of a Prednisolone Tablet as a Single Oral Dose in Bangladeshi Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biomedpharmajournal.org [biomedpharmajournal.org]

- 8. dr.lib.iastate.edu [dr.lib.iastate.edu]

Fluprednisolone for Research in Autoimmune Disease Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of fluprednisolone, a potent synthetic glucocorticoid, in preclinical research models of autoimmune diseases. While direct and extensive research on fluprednisolone in common autoimmune models is limited, this document extrapolates its potential application based on its known anti-inflammatory potency and the wealth of data available for structurally similar corticosteroids, such as prednisolone (B192156). This guide covers the molecular mechanism of action, relevant signaling pathways, detailed experimental protocols for key autoimmune disease models, and quantitative data to aid in experimental design.

Introduction to Fluprednisolone

Fluprednisolone is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties.[1] It is a fluorinated derivative of prednisolone, a modification known to enhance glucocorticoid activity. Reports indicate that fluprednisolone is approximately 2.5 times as potent as prednisolone and 40 times as potent as cortisone (B1669442) in its anti-inflammatory effects.[2] Like other corticosteroids, its therapeutic effects in autoimmune diseases are attributed to its ability to modulate the immune response at multiple levels.[1]

Mechanism of Action and Key Signaling Pathways

Fluprednisolone, as a glucocorticoid, exerts its effects by binding to the intracellular glucocorticoid receptor (GR). This ligand-receptor complex then translocates to the nucleus, where it modulates the transcription of a wide array of genes involved in inflammation and immunity. The primary mechanisms of action involve both transactivation and transrepression.

2.1. Glucocorticoid Receptor (GR) Signaling

Upon binding fluprednisolone, the GR undergoes a conformational change, dissociates from a chaperone protein complex, and translocates to the nucleus. In the nucleus, the activated GR can directly bind to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.

Caption: Glucocorticoid Receptor (GR) Signaling Pathway.

2.2. Inhibition of NF-κB Signaling Pathway

A crucial anti-inflammatory mechanism of glucocorticoids is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that promotes the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Glucocorticoids can inhibit NF-κB through several mechanisms, including the induction of IκBα, an inhibitor of NF-κB, and by direct protein-protein interaction between the activated GR and NF-κB subunits, preventing their transcriptional activity.[3][4]

Caption: Inhibition of NF-κB Signaling by Fluprednisolone.

2.3. Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways (including p38, JNK, and ERK) are also key regulators of inflammation. Glucocorticoids can interfere with MAPK signaling, often through the induction of MAPK Phosphatase-1 (MKP-1), which dephosphorylates and inactivates MAPKs.[5][6] This leads to a downstream reduction in the production of inflammatory mediators.

Caption: Modulation of MAPK Signaling by Fluprednisolone.

Experimental Protocols for Autoimmune Disease Models

The following sections detail standardized protocols for two widely used rodent models of autoimmune diseases: Collagen-Induced Arthritis (CIA) for rheumatoid arthritis and the MRL/lpr mouse model for systemic lupus erythematosus (SLE). While specific data for fluprednisolone is scarce, protocols for prednisolone are provided as a robust starting point for experimental design.

3.1. Collagen-Induced Arthritis (CIA) in Rodents

The CIA model is a well-established model for rheumatoid arthritis, sharing many immunological and pathological features with the human disease.

Experimental Workflow:

Caption: Experimental Workflow for Collagen-Induced Arthritis.

Detailed Methodology:

-

Animals: DBA/1 mice or Lewis rats are commonly used susceptible strains.

-

Induction:

-

Primary Immunization (Day 0): Emulsify bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA). Inject intradermally at the base of the tail.

-

Booster Immunization (Day 21): Emulsify type II collagen in Incomplete Freund's Adjuvant (IFA). Administer via intradermal or intraperitoneal injection.

-

-

Disease Assessment:

-

Clinical Scoring: Monitor animals daily or every other day for signs of arthritis. A common scoring system is:

-

0 = No evidence of erythema or swelling.

-

1 = Erythema and mild swelling confined to the tarsals or ankle joint.

-

2 = Erythema and mild swelling extending from the ankle to the tarsals.

-

3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints.

-

4 = Erythema and severe swelling encompassing the ankle, foot, and digits.

-

-

Paw Swelling: Measure paw thickness or volume using a caliper or plethysmometer.

-

-

Treatment Protocol (Prednisolone as a reference):

-

Prophylactic: Begin treatment at or before the time of primary immunization.

-

Therapeutic: Initiate treatment upon the first signs of arthritis.

-

Dosage (Oral Gavage): 1-10 mg/kg/day of prednisolone.[7]

-

-

Endpoint Analysis:

-

Histopathology: Collect joints for histological assessment of inflammation, pannus formation, and bone erosion.

-

Biomarkers: Measure serum levels of anti-collagen antibodies and pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6).

-

3.2. MRL/lpr Mouse Model of Systemic Lupus Erythematosus (SLE)

MRL/lpr mice spontaneously develop a systemic autoimmune disease that closely resembles human SLE, including the production of autoantibodies, glomerulonephritis, and skin lesions.[8]

Experimental Workflow:

Caption: Experimental Workflow for MRL/lpr Lupus Model.

Detailed Methodology:

-

Animals: MRL/MpJ-Faslpr/J mice.

-

Disease Monitoring:

-

Proteinuria: Measure weekly using urine test strips.

-

Autoantibodies: Collect blood periodically to measure serum levels of anti-dsDNA and anti-nuclear antibodies (ANA) by ELISA.

-

-

Treatment Protocol (Prednisone as a reference):

-

Initiation: Begin treatment around 8-10 weeks of age, when signs of disease typically emerge.

-

Dosage (Oral Gavage or in drinking water): 2.5-5 mg/kg/day of prednisone.[7]

-

-

Endpoint Analysis:

-

Kidney Histopathology: Assess for glomerulonephritis, immune complex deposition, and cellular infiltration.

-

Organ Weights: Measure spleen and lymph node weights as an indicator of lymphoproliferation.

-

Flow Cytometry: Analyze lymphocyte populations in the spleen and lymph nodes.

-

Quantitative Data for Corticosteroid Treatment in Autoimmune Models

The following tables summarize quantitative data from studies using prednisolone in rodent models of arthritis and lupus. This data can serve as a reference for designing studies with fluprednisolone, keeping in mind its higher potency.

Table 1: Efficacy of Prednisolone in Collagen-Induced Arthritis (CIA) in Mice

| Dosage (mg/kg/day, oral) | Outcome Measure | Result | Reference |

| 1 | Clinical Score | ED50 of 1.1 mg/kg for reduction in clinical score. | [7] |

| 1 | Joint IL-1β levels | Significant reduction. | [7] |

| 1 | Joint IL-6 levels | Significant reduction. | [7] |

| 9 | Joint TNF-α mRNA | Significant reduction. | [7] |

Table 2: Efficacy of Prednisone in MRL/lpr Mice

| Dosage (mg/kg/day, oral) | Duration | Outcome Measure | Result | Reference |

| 2.5 | 13 weeks | Proteinuria | Dose-dependent decrease. | [7] |

| 5 | 13 weeks | Survival Time | Dose-dependent increase. | [7] |

| 2.5 and 5 | 13 weeks | Serum anti-nuclear antibody | Dose-dependent decrease. | [7] |

| 2.5 and 5 | 13 weeks | Spleen and Thymus indices | Dose-dependent decrease. | [7] |

Considerations for Fluprednisolone Dosing

Conclusion

Fluprednisolone is a potent anti-inflammatory agent with a mechanism of action consistent with other effective glucocorticoids used in the treatment and study of autoimmune diseases. While specific in-vivo data in gold-standard autoimmune models like CIA and MRL/lpr is lacking, the information on its relative potency and the extensive data on prednisolone provide a strong foundation for its investigation. This guide offers the necessary theoretical background, practical experimental protocols, and comparative data to enable researchers to effectively design and implement studies using fluprednisolone to explore its potential in the context of autoimmune disease research. Careful dose-finding studies are recommended to establish its efficacy and therapeutic window in these models.

References

- 1. CAS 53-34-9: Fluprednisolone | CymitQuimica [cymitquimica.com]

- 2. Fluprednisolone | C21H27FO5 | CID 5876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cross-talk between nuclear factor-kappa B and the steroid hormone receptors: mechanisms of mutual antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. physoc.org [physoc.org]

- 5. Glucocorticoids inhibit MAP kinase via increased expression and decreased degradation of MKP‐1 | The EMBO Journal [link.springer.com]

- 6. Glucocorticoids inhibit MAP kinase via increased expression and decreased degradation of MKP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prednisone treatment inhibits the differentiation of B lymphocytes into plasma cells in MRL/MpSlac-lpr mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hooke - Contract Research - Systemic Lupus Erythematosus (SLE) in MRL/lpr Mice [hookelabs.com]

Fluprednisolone's Impact on Cytokine Expression Profiles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluprednisolone is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. Its therapeutic effects are largely attributed to its ability to modulate the expression of a wide array of cytokines, key signaling molecules that orchestrate inflammatory responses. This technical guide provides an in-depth analysis of the impact of fluprednisolone on cytokine expression profiles, drawing upon existing research on closely related glucocorticoids, primarily prednisolone (B192156), to elucidate its mechanisms of action. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of fluprednisolone's immunomodulatory effects.

While specific quantitative data for fluprednisolone is limited in publicly available research, the well-documented effects of prednisolone serve as a robust proxy due to their shared mechanism of action as glucocorticoids. Glucocorticoids exert their effects by binding to the glucocorticoid receptor (GR), which then translocates to the nucleus to regulate gene expression. A primary mechanism of their anti-inflammatory action is the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of pro-inflammatory gene expression, including many cytokines.

Core Mechanism of Action: NF-κB Inhibition

Fluprednisolone, like other glucocorticoids, exerts its profound anti-inflammatory effects primarily through the suppression of the NF-κB signaling pathway. NF-κB is a key transcription factor that plays a central role in initiating and propagating the inflammatory cascade by inducing the expression of numerous pro-inflammatory cytokines.

The binding of fluprednisolone to the glucocorticoid receptor (GR) in the cytoplasm triggers a conformational change, leading to the dissociation of chaperone proteins and the translocation of the activated GR-ligand complex into the nucleus. Once in the nucleus, the activated GR interferes with NF-κB signaling through several mechanisms:

-

Direct Interaction: The activated GR can directly bind to the p65 subunit of NF-κB, preventing it from binding to its DNA response elements and initiating the transcription of target genes.

-

Induction of IκBα: The GR can upregulate the expression of IκBα (Inhibitor of NF-κB alpha). IκBα binds to NF-κB in the cytoplasm, sequestering it in an inactive state and preventing its nuclear translocation.

-

Competition for Coactivators: Both GR and NF-κB require common coactivator proteins, such as CREB-binding protein (CBP) and p300, to initiate gene transcription. The activated GR can compete with NF-κB for these limited coactivators, thereby repressing NF-κB-mediated gene expression.

This multifaceted inhibition of NF-κB is a cornerstone of fluprednisolone's ability to broadly suppress the production of pro-inflammatory cytokines.

Fluprednisolone's NF-κB Inhibition Pathway.

Impact on Cytokine Expression Profiles

The administration of glucocorticoids like fluprednisolone leads to a significant shift in the cytokine milieu, characterized by the downregulation of pro-inflammatory cytokines and, in some contexts, the upregulation of anti-inflammatory mediators. The following tables summarize the typical effects on key cytokines, based on data from prednisolone studies.

Pro-inflammatory Cytokines

Fluprednisolone is expected to potently suppress the expression of major pro-inflammatory cytokines that drive inflammatory processes.

| Cytokine | Typical Effect of Glucocorticoid Treatment | Mechanism of Suppression |

| TNF-α | Significant reduction in both mRNA and protein levels.[1][2] | Inhibition of NF-κB-mediated transcription.[2] |

| IL-1β | Marked decrease in mRNA and protein expression.[1][2] | Suppression of NF-κB and decreased mRNA stability. |

| IL-6 | Substantial reduction in circulating levels and local production. | Inhibition of NF-κB and other transcription factors (e.g., AP-1). |

| IL-8 | Decreased expression, leading to reduced neutrophil chemotaxis. | Repression of NF-κB-driven gene expression. |

| IFN-γ | Reduction in Th1-mediated immune responses.[2] | Indirectly by suppressing the production of IL-12 and directly by inhibiting T-cell activation. |

Anti-inflammatory and Regulatory Cytokines

The effects of fluprednisolone on anti-inflammatory and regulatory cytokines can be more complex and context-dependent.

| Cytokine | Typical Effect of Glucocorticoid Treatment | Notes |

| IL-10 | Variable; can be increased or show no significant change.[1][2] | The increase in IL-10 can contribute to the overall anti-inflammatory effect.[2] |

| TGF-β1 | Often increased, particularly with longer-term treatment.[1] | TGF-β1 plays a role in tissue repair and immune suppression.[1] |

Experimental Protocols

The following are generalized experimental protocols for assessing the impact of glucocorticoids on cytokine expression, based on methodologies reported in studies with prednisolone.

In Vitro Analysis of Cytokine Production from PBMCs

This protocol outlines the steps to measure the effect of a glucocorticoid on cytokine production by peripheral blood mononuclear cells (PBMCs).

In Vitro Cytokine Analysis Workflow.

1. PBMC Isolation:

-

Peripheral blood mononuclear cells are isolated from whole blood using Ficoll-Paque density gradient centrifugation.[1]

2. Cell Culture and Stimulation:

-

PBMCs are cultured in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.

-

Cells are stimulated with a mitogen such as lipopolysaccharide (LPS) or phytohemagglutinin (PHA) to induce cytokine production.[2][3]

3. Glucocorticoid Treatment:

-

Cells are treated with varying concentrations of fluprednisolone or a vehicle control.

4. Incubation:

-

Cells are incubated for a specified period, typically 24 to 48 hours, at 37°C in a humidified atmosphere with 5% CO2.

5. Sample Collection:

-

Culture supernatants are collected for protein analysis.

-

Cells are harvested for RNA extraction.

6. Cytokine Quantification:

-

ELISA: Cytokine protein levels in the culture supernatants are quantified using enzyme-linked immunosorbent assay (ELISA) kits specific for each cytokine of interest (e.g., TNF-α, IL-6, IL-1β).[1][3]

-

Real-Time PCR (RT-qPCR): Total RNA is extracted from the harvested cells, and reverse transcribed to cDNA. The mRNA expression levels of target cytokine genes are quantified by RT-qPCR.[2]

In Vivo Animal Model Studies

Animal models of inflammation are crucial for understanding the in vivo effects of fluprednisolone on cytokine expression.

1. Animal Model:

-

An appropriate animal model of inflammation is selected (e.g., carrageenan-induced paw edema, collagen-induced arthritis).

2. Drug Administration:

-

Animals are treated with fluprednisolone or a placebo at various doses and time points relative to the induction of inflammation.

3. Sample Collection:

-

Blood samples are collected to measure systemic cytokine levels.

-

Inflamed tissues are harvested for local cytokine analysis.

4. Cytokine Measurement:

-

Serum or plasma cytokine levels are measured by ELISA or multiplex bead array.

-

Tissue homogenates are prepared for ELISA or RT-qPCR analysis of local cytokine expression.

Conclusion

Fluprednisolone, as a potent glucocorticoid, profoundly impacts the cytokine expression profile, primarily by suppressing the production of pro-inflammatory cytokines through the inhibition of the NF-κB signaling pathway. This comprehensive modulation of the cytokine network underlies its strong anti-inflammatory and immunosuppressive therapeutic effects. While direct quantitative data for fluprednisolone remains an area for further research, the extensive studies on prednisolone provide a solid framework for understanding its likely effects and mechanisms of action. The experimental protocols outlined in this guide offer a basis for future investigations to further delineate the specific immunomodulatory properties of fluprednisolone. A deeper understanding of these interactions is crucial for optimizing its clinical use and for the development of novel anti-inflammatory therapies.

References

- 1. Effects of Prednisolone Treatment on Cytokine Expression in Patients with Leprosy Type 1 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Effects of Prednisolone Treatment on Cytokine Expression in Patients with Erythema Nodosum Leprosum Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The Effects of Prednisolone Treatment on Cytokine Expression in Patients with Erythema Nodosum Leprosum Reactions [frontiersin.org]

Understanding Fluprednisolone's Genomic and Non-Genomic Effects: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluprednisolone, a synthetic glucocorticoid, exerts its potent anti-inflammatory and immunosuppressive effects through a complex interplay of genomic and non-genomic mechanisms. As with other corticosteroids, its actions are primarily mediated by the glucocorticoid receptor (GR). This technical guide provides a comprehensive overview of the molecular pathways activated by fluprednisolone, detailing both the classical, slower-onset genomic effects that involve gene transcription modulation, and the rapid, non-genomic signaling events. This document summarizes available quantitative data to contextualize the potency of fluprednisolone and related compounds, provides detailed experimental protocols for studying its effects, and utilizes visualizations to clarify complex signaling cascades and workflows.

Introduction to Fluprednisolone

Fluprednisolone is a fluorinated corticosteroid with significant anti-inflammatory potency.[1][2][3] It is structurally related to prednisolone (B192156) and is used in the treatment of various inflammatory and allergic conditions.[1] Its therapeutic efficacy is rooted in its ability to modulate the expression and activity of numerous proteins involved in the inflammatory cascade. Understanding the dual nature of its action—genomic and non-genomic—is crucial for optimizing its therapeutic use and for the development of novel glucocorticoids with improved therapeutic indices.

Quantitative Data on Glucocorticoid Activity

Precise quantitative data for fluprednisolone's binding affinity and inhibitory concentrations are not extensively available in publicly accessible literature. However, its relative potency has been characterized. Fluprednisolone is approximately 2.5 times as potent as prednisolone and 40 times as potent as cortisone.[1] In terms of anti-inflammatory effect, 1.5 mg of fluprednisolone is considered equivalent to 20 mg of hydrocortisone.[1]

To provide a framework for understanding the potency of fluprednisolone, the following tables summarize key quantitative parameters for other relevant glucocorticoids, such as fluticasone (B1203827) propionate (B1217596), which is also a fluorinated corticosteroid.

Table 1: Glucocorticoid Receptor Binding Affinity of Various Corticosteroids

| Compound | Dissociation Constant (Kd) (nmol/L) | Relative Receptor Affinity (RRA) (Dexamethasone = 100) | Half-Life of Steroid-Receptor Complex (hours) |

| Fluticasone Furoate | 0.30 | 2989 ± 135 | Not Specified |

| Mometasone Furoate | 0.41 | 2244 | Not Specified |

| Fluticasone Propionate | 0.49 - 0.51 | 1775 - 1910 | >10 |

| Dexamethasone | 9.36 | 100 | Not Specified |

| Budesonide | Not Specified | 855 | ~5 |

| Beclomethasone-17-monopropionate | Not Specified | 1345 | ~7.5 |

Data compiled from multiple sources.[4][5][6]

Table 2: In Vitro Potency of Glucocorticoids in Transrepression and Transactivation Assays

| Glucocorticoid | Transrepression (NF-κB) EC50 (nM) | Transrepression (AP-1) EC50 (nM) | Transactivation (GRE) EC50 (nM) |

| Fluticasone Propionate | 0.13 | 0.03 | 0.04 |

| Budesonide | 0.56 | 0.09 | 0.08 |

| Dexamethasone | 2.5 | 0.8 | 1.1 |

| Prednisolone | 25 | 10 | 8.9 |

EC50 values represent the concentration required for 50% of the maximal effect. Data is illustrative and derived from studies on A549 cells.[7][8][9]

Genomic Effects of Fluprednisolone

The genomic effects of fluprednisolone are mediated by the cytosolic glucocorticoid receptor (GR) and involve the regulation of gene expression. These effects have a slower onset, typically taking hours to manifest.

Mechanism of Action

-

Ligand Binding and Receptor Activation: Fluprednisolone, being lipophilic, diffuses across the cell membrane and binds to the GR in the cytoplasm. This binding induces a conformational change in the GR, causing its dissociation from a chaperone protein complex (e.g., Hsp90).

-

Nuclear Translocation: The activated fluprednisolone-GR complex translocates into the nucleus.

-

Modulation of Gene Transcription: In the nucleus, the complex can modulate gene expression in two primary ways:

-

Transactivation: The GR dimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This binding typically leads to the increased transcription of anti-inflammatory proteins. A key example is the upregulation of Annexin A1 (also known as lipocortin-1), which inhibits phospholipase A2, a crucial enzyme in the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[1][10] Another important transactivated gene is Glucocorticoid-Induced Leucine (B10760876) Zipper (GILZ) , which mediates many of the anti-inflammatory effects of glucocorticoids by inhibiting signaling pathways like NF-κB and MAPK.[11][12][13][14][15]

-

Transrepression: The fluprednisolone-GR monomer can interact with and inhibit the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) . This protein-protein interaction prevents these factors from binding to their DNA response elements, thereby repressing the transcription of pro-inflammatory genes, including those encoding cytokines (e.g., IL-1β, IL-6, TNF-α), chemokines, and adhesion molecules.[16]

-

Non-Genomic Effects of Fluprednisolone

Fluprednisolone can also elicit rapid, non-genomic effects that are independent of gene transcription and protein synthesis. These effects occur within seconds to minutes and are often mediated by membrane-associated GRs or by direct physicochemical interactions with cellular membranes.

Mechanism of Action

-

Membrane-Bound Glucocorticoid Receptors (mGRs): A subpopulation of GRs is localized to the cell membrane. Upon binding fluprednisolone, these mGRs can rapidly activate intracellular signaling cascades.

-

Modulation of Signaling Pathways: Non-genomic actions of glucocorticoids involve the modulation of key signaling molecules, including:

-